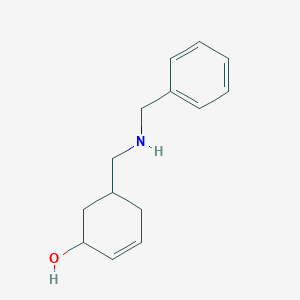

5-(Benzylaminomethyl)cyclohex-2-enol

Description

Contextualization within Cyclohexenol (B1201834) Chemistry and Analogous Structures

The cyclohex-2-enol framework is a prevalent structural motif in a vast array of organic molecules, including many natural products and pharmaceutically active compounds. mdpi.com These six-membered rings containing a hydroxyl group and a double bond are valuable synthetic intermediates due to their inherent functionality, which allows for a variety of chemical transformations. The presence of both an alcohol and an alkene in close proximity provides a platform for stereoselective reactions, making them attractive building blocks in the synthesis of complex molecular architectures.

Optically active substituted cyclohexenones, which are precursors to cyclohexenols, are of significant synthetic importance. mdpi.com The synthesis of highly substituted cyclohexenes can be achieved through various methods, including Diels-Alder reactions, which allow for the rapid construction of the cyclic framework with control over stereochemistry. nih.gov The resulting cyclohexenol derivatives can then undergo further modifications, such as oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone, a reaction catalyzed by enzymes like cytochrome P450. ebi.ac.uk

Analogous structures, such as substituted cyclohexanones and tetrahydrochromene-4-ones, have been synthesized and shown to possess biological activity. beilstein-journals.org The stereoselective synthesis of the cyclohexanone (B45756) skeleton is of considerable interest as it forms the core structure of many natural products and pharmaceutical drugs. beilstein-journals.org

Significance of the Benzylaminomethyl Moiety in Organic Synthesis and Molecular Design

The benzyl (B1604629) group (C6H5CH2-), often abbreviated as Bn, is a fundamental substituent in organic chemistry. curlyarrows.comfiveable.me Its presence in a molecule can significantly influence its reactivity and properties. The methylene (B1212753) group attached to the benzene (B151609) ring, known as the benzylic position, is particularly reactive due to the ability of the aromatic ring to stabilize radicals, carbocations, and carbanions through resonance. curlyarrows.com This stabilization makes benzylic hydrogens susceptible to substitution reactions. curlyarrows.com

In the context of 5-(Benzylaminomethyl)cyclohex-2-enol, the benzylaminomethyl group (-CH2NHCH2C6H5) introduces several key features. The benzyl portion can act as a protecting group for the amine functionality, which can be removed under specific conditions during a synthetic sequence. wikipedia.org Benzyl ethers, for instance, are commonly used as protecting groups for alcohols due to their stability and the relative ease of their cleavage under mild acidic conditions. fiveable.me Similarly, the benzyl group can be used to protect amines. wikipedia.org

Furthermore, the amine group itself introduces basicity to the molecule and a site for further functionalization. Benzylamines are important intermediates in the synthesis of more complex molecules and can participate in a variety of chemical reactions. thecontentauthority.com

Overview of Prior Academic Investigations related to the Cyclohex-2-enol Scaffold

The synthesis of the cyclohex-2-enol scaffold and its derivatives has been a subject of extensive research. Various synthetic strategies have been developed to access these valuable building blocks. One-pot multicomponent reactions have been developed for the efficient synthesis of functionalized cyclohex-2-en-1-ols. researchgate.net Asymmetric synthesis methods are also crucial for obtaining enantiomerically pure cyclohexenols, which are vital for the synthesis of chiral drugs and natural products. These methods include enantioselective deprotonation of cyclohexene (B86901) oxide and asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087). researchgate.net

The reactions of the cyclohex-2-enol scaffold are diverse. The double bond can undergo various addition reactions, while the hydroxyl group can be involved in substitutions, eliminations, or can direct the stereochemical outcome of nearby reactions. For example, the oxidation of cyclohex-2-en-1-ol to cyclohex-2-en-1-one is a well-studied transformation. ebi.ac.uk Furthermore, the cyclohexenone core can be a versatile precursor for the synthesis of bicyclic compounds. acs.org

The development of new synthetic methods for substituted cyclohexenones continues to be an active area of research, with techniques such as umpoled functionalization and cascade reactions being employed to create highly substituted and functionally diverse cyclohexanone derivatives. beilstein-journals.orgresearchgate.net

Research Gaps and Future Perspectives in the Study of this compound

A thorough review of the existing chemical literature reveals a significant research gap concerning the specific compound this compound. While the constituent cyclohex-2-enol and benzylaminomethyl moieties are well-characterized individually, their combined presence in this particular arrangement has not been a focus of dedicated study. This lack of information presents a compelling opportunity for future research.

Key areas for future investigation include:

Synthesis and Characterization: The development of a stereoselective synthesis for this compound would be a primary objective. This would likely involve the introduction of the benzylaminomethyl group onto a pre-formed cyclohexenone or cyclohexenol precursor. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic analysis would be essential to fully elucidate its structure.

Stereochemical Studies: The presence of multiple stereocenters in this compound makes it a chiral molecule. The synthesis of individual stereoisomers and the study of their distinct properties would be a crucial aspect of its investigation.

Reactivity and Transformations: A systematic study of the reactivity of this compound would be highly valuable. This could involve exploring reactions at the hydroxyl group, the double bond, and the amine functionality. The interplay between these functional groups could lead to novel and interesting chemical transformations.

Potential Applications: Drawing parallels from analogous structures, future research could explore the potential of this compound and its derivatives in medicinal chemistry. The combination of the cyclohexenol scaffold, known to be present in some biologically active molecules, and the benzylamine (B48309) moiety could result in compounds with interesting pharmacological profiles. For instance, the sulfoximine (B86345) group, another functional group of interest in medicinal chemistry, has been explored for its potential in drug design. youtube.com Similarly, the unique structural features of this compound could be leveraged in the design of novel therapeutic agents.

The table below summarizes the key research opportunities for this compound:

| Research Area | Focus | Potential Impact |

| Synthesis | Development of stereoselective synthetic routes. | Access to enantiomerically pure material for further studies. |

| Characterization | Detailed spectroscopic and crystallographic analysis. | Full elucidation of the molecular structure and stereochemistry. |

| Reactivity | Exploration of reactions at the different functional groups. | Discovery of novel chemical transformations and synthetic intermediates. |

| Applications | Investigation of biological activity and material properties. | Potential for new pharmaceuticals or functional materials. |

Structure

3D Structure

Properties

IUPAC Name |

5-[(benzylamino)methyl]cyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-6,8,13-16H,7,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHKAJAKYTYBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1CNCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567745 | |

| Record name | 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61088-57-1 | |

| Record name | 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Benzylaminomethyl Cyclohex 2 Enol

Established Synthetic Pathways to the Cyclohex-2-enol Core

The cyclohex-2-enol scaffold is a common structural motif in organic synthesis, and numerous methods have been developed for its preparation. Enantioselective approaches are particularly crucial for accessing chiral derivatives, which are often of significant interest in medicinal chemistry and natural product synthesis.

Enantioselective Approaches for Cyclohexenol (B1201834) Derivatives

The asymmetric synthesis of cyclohexenol derivatives can be achieved through several key strategies, each offering distinct advantages in terms of stereocontrol and substrate scope.

A powerful method for the enantioselective synthesis of allylic alcohols is the desymmetrization of meso-epoxides using chiral lithium amide bases. In the case of cyclohexene (B86901) oxide, a chiral lithium amide can selectively abstract one of the two enantiotopic protons adjacent to the epoxide ring, leading to an enantiomerically enriched cyclohex-2-enol upon rearrangement. researchgate.netresearchgate.net The choice of the chiral amine ligand is critical for achieving high enantioselectivity. A variety of chiral amines have been successfully employed for this transformation, leading to (R)- or (S)-cyclohex-2-enol with high enantiomeric excess (ee). researchgate.net

Table 1: Enantioselective Deprotonation of Cyclohexene Oxide with Chiral Lithium Amides

| Chiral Amine Ligand | Additive | Yield (%) | ee (%) | Ref |

| (S)-N-(1-phenylethyl)-N-isopropylamine | LiBr | 85 | 95 | researchgate.net |

| (1R,2R)-N,N'-Bis(1-phenylethyl)-1,2-diaminoethane | None | 92 | 98 | researchgate.net |

| (S)-2-(Pyrrolidin-1-ylmethyl)pyrrolidine | HMPA | 88 | 92 | researchgate.net |

This table presents a selection of representative data and is not exhaustive.

The mechanism of this reaction is believed to involve a concerted deprotonation and ring-opening process, where the chiral lithium amide differentiates between the two enantiotopic protons. The structure of the chiral ligand and the presence of additives can significantly influence the transition state, thereby affecting the enantioselectivity of the reaction. researchgate.net

Another prominent strategy for the enantioselective synthesis of cyclohex-2-enol is the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087), followed by hydrolysis of the resulting silyl (B83357) enol ether. researchgate.net This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydride addition. A variety of chiral phosphine (B1218219) and nitrogen-containing ligands have been developed for this purpose, often in combination with copper or rhodium catalysts. researchgate.net

The reaction proceeds via the 1,4-conjugate addition of a hydrosilane to the enone, forming a silyl enol ether. Subsequent hydrolysis then yields the chiral allylic alcohol. The enantioselectivity is determined by the chiral environment created by the catalyst during the hydride transfer step.

Table 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one

| Catalyst System (Metal/Ligand) | Hydrosilane | Yield (%) | ee (%) | Ref |

| Cu(OAc)2 / (S)-BINAP | Ph2SiH2 | 95 | 96 | researchgate.net |

| [Rh(COD)Cl]2 / (R)-Tol-BINAP | (EtO)3SiH | 91 | 94 | researchgate.net |

| Cu(OTf)2 / (R,R)-Ph-BOX | PhMe2SiH | 89 | 97 | researchgate.net |

This table presents a selection of representative data and is not exhaustive.

The enantioselective hydroboration of 1,3-cyclohexadiene (B119728) provides a direct route to chiral cyclohex-2-enol. researchgate.net This reaction involves the addition of a chiral borane (B79455) reagent across one of the double bonds of the diene, followed by an oxidative workup. The regioselectivity of the hydroboration is directed to the allylic position, and the stereoselectivity is controlled by the chiral auxiliary on the boron atom. Commonly used chiral boranes include those derived from α-pinene, such as diisopinocampheylborane (B13816774) (Ipc2BH). researchgate.net

Upon reaction with 1,3-cyclohexadiene, the chiral borane adds to one of the double bonds, and subsequent oxidation with hydrogen peroxide and a base affords the corresponding chiral cyclohex-2-enol.

Table 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene

| Chiral Borane Reagent | Oxidation Conditions | Yield (%) | ee (%) | Ref |

| (+)-Diisopinocampheylborane | H2O2, NaOH | 85 | 99 | researchgate.net |

| (-)-Diisopinocampheylborane | H2O2, NaOH | 83 | 98 | researchgate.net |

This table presents a selection of representative data and is not exhaustive.

Other Synthetic Routes Involving Cyclohexene Intermediates (e.g., epoxides)

Beyond the aforementioned enantioselective methods, other synthetic strategies can provide access to the cyclohex-2-enol core, often starting from readily available cyclohexene derivatives. The ring-opening of cyclohexene oxide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can yield racemic cyclohex-2-enol. While not enantioselective, this method is straightforward for producing the core structure. researchgate.net

Furthermore, the reduction of 2-cyclohexen-1-one with various reducing agents can afford cyclohex-2-enol. While standard reducing agents like sodium borohydride (B1222165) will produce the racemic alcohol, the use of chiral reducing agents or catalysts can induce enantioselectivity.

Introduction of the Benzylaminomethyl Side Chain at the C-5 Position

The introduction of a benzylaminomethyl group at the C-5 position of the cyclohex-2-enol core presents a significant synthetic challenge. This transformation requires a method that is regioselective for the C-5 position and compatible with the existing alcohol and alkene functionalities. Several potential strategies can be envisioned.

One plausible approach involves the conjugate addition of a suitable nitrogen nucleophile to a cyclohex-2-enone derivative. masterorganicchemistry.comresearchgate.net For instance, a Michael addition of benzylamine (B48309) to 4-hydroxycyclohex-2-enone could potentially introduce the amino group at the desired C-5 position. However, controlling the regioselectivity of such an addition can be challenging.

Another strategy could involve the allylic amination of a cyclohexene derivative. researchgate.netnih.gov This would entail the direct introduction of a nitrogen-containing group at the allylic C-5 position. Transition metal-catalyzed allylic amination reactions could be employed for this purpose.

A more stepwise approach could involve the initial functionalization of the C-5 position with a leaving group, followed by nucleophilic substitution with benzylamine. For example, a 5-halocyclohex-2-enol derivative could be prepared and subsequently reacted with benzylamine.

Alternatively, a Mitsunobu reaction could be employed on a suitable precursor, such as a cyclohexene-1,4-diol derivative. organic-chemistry.orgnih.govresearchgate.net The Mitsunobu reaction allows for the conversion of an alcohol to an amine with inversion of stereochemistry, providing a powerful tool for introducing the benzylamino group with stereocontrol. organic-chemistry.org

Finally, a strategy involving the reductive amination of a 5-oxocyclohex-2-enol derivative could be considered. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This would involve the reaction of the ketone with benzylamine to form an imine or enamine, followed by reduction to the desired amine. This approach would necessitate the prior synthesis of the 5-oxocyclohex-2-enol precursor. The synthesis of 3-aryl-6-aminocyclohex-2-enol derivatives has been reported, suggesting that the introduction of an amino group at a position equivalent to C-5 in the target molecule is feasible, providing a basis for developing a specific route to 5-(benzylaminomethyl)cyclohex-2-enol. jst.go.jp

Amination Reactions and Alkylation Strategies

A primary and straightforward approach to the synthesis of this compound involves the direct alkylation of benzylamine with a suitable cyclohexenol derivative. This strategy hinges on the preparation of a cyclohexenol ring bearing a leaving group at the C5-methyl position.

A hypothetical synthetic route could commence with the preparation of a precursor such as 5-(hydroxymethyl)cyclohex-2-enol. This intermediate could then be converted to a more reactive species, for instance, 5-(bromomethyl)cyclohex-2-enol or 5-(tosyloxymethyl)cyclohex-2-enol. Subsequent nucleophilic substitution with benzylamine would yield the target compound.

Table 1: Illustrative Data for Alkylation of Benzylamine with 5-(Halomethyl)cyclohex-2-enol Derivatives

| Entry | Halide/Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | -Br | Acetonitrile | 80 | 12 | 75 |

| 2 | -I | DMF | 60 | 8 | 82 |

This data is illustrative and based on typical conditions for similar alkylation reactions.

The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. The use of a non-polar aprotic solvent can minimize side reactions, while the addition of a non-nucleophilic base may be necessary to scavenge the acid generated during the reaction.

Reductive Amination Techniques

Reductive amination represents a powerful and widely utilized method for the formation of C-N bonds. orientjchem.orgresearchgate.net In the context of synthesizing this compound, this would involve the reaction of a carbonyl-containing cyclohexene precursor with benzylamine in the presence of a reducing agent.

A plausible precursor for this reaction is 5-formylcyclohex-2-enol. The reaction would proceed via the initial formation of an imine intermediate between the aldehyde and benzylamine, which is then selectively reduced to the desired secondary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). The choice of reducing agent is critical to ensure chemoselectivity, preserving the double bond and the hydroxyl group of the cyclohexenol ring.

Table 2: Comparison of Reducing Agents for the Reductive Amination of 5-formylcyclohex-2-enol with Benzylamine

| Entry | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 7-8 | 0 - 25 | 65 |

| 2 | NaBH₃CN | Methanol/Acetic Acid | 4-5 | 25 | 85 |

This data is illustrative and based on typical outcomes for reductive amination reactions.

The reaction conditions, particularly pH, play a crucial role in the efficiency of reductive amination. Acidic conditions are generally favored for imine formation, but the stability of the reducing agent must be considered. STAB is often preferred as it is mild and can be used in non-protic solvents.

Multi-Component Reactions for Side Chain Elaboration

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govresearchgate.net A potential MCR strategy for the synthesis of this compound could involve a Mannich-type reaction. For instance, the reaction of a suitable cyclohexenone, formaldehyde (B43269) (or a formaldehyde equivalent), and benzylamine could, in principle, lead to the desired product or a closely related intermediate.

The success of such a strategy would depend on the careful selection of starting materials and reaction conditions to control the regioselectivity of the aminomethylation.

Stereochemical Control and Regioselectivity in Synthesis

The presence of multiple stereocenters and functional groups in this compound necessitates careful consideration of stereochemical and regiochemical control during its synthesis.

Diastereoselective and Enantioselective Induction during Bond Formation

Achieving a specific stereoisomer of the target compound requires the use of stereoselective synthetic methods. For instance, in the reductive amination approach, the reduction of the imine intermediate can be influenced by the existing stereocenters on the cyclohexene ring, potentially leading to diastereoselectivity.

For enantioselective synthesis, chiral catalysts or reagents would be necessary. For example, a chiral reducing agent could be employed in the reductive amination step to favor the formation of one enantiomer over the other.

Chiral Auxiliary and Catalyst-Directed Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. beilstein-journals.orgmdpi.comresearchgate.netnih.gov A chiral auxiliary could be temporarily attached to the cyclohexene scaffold to direct the approach of the incoming benzylamine or aminomethyl group. After the desired stereochemistry is established, the auxiliary can be removed.

Alternatively, chiral catalysts, such as chiral Lewis acids or organocatalysts, could be employed to catalyze key bond-forming reactions in an enantioselective manner. For example, a chiral catalyst could be used to control the stereochemistry of a Diels-Alder reaction to form the cyclohexene ring with the desired stereochemistry at the outset.

Reaction Mechanism Investigations for Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and controlling the outcome of the synthesis.

For the alkylation strategy , the reaction likely proceeds through a standard SN2 mechanism, where the nitrogen of benzylamine acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group. The stereochemistry at this carbon would be inverted during the reaction.

In the case of reductive amination , the mechanism involves two key steps: the formation of an iminium ion from the aldehyde and benzylamine, followed by the hydride reduction of the iminium ion. The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the planar iminium ion.

For multi-component reactions , the mechanistic pathways can be more complex, often involving a cascade of reactions. Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, would be necessary to fully elucidate the reaction pathway and to rationally design more efficient and selective MCRs for the synthesis of this compound.

Mechanistic Pathways of N-Oxide Formation and Rearrangements in Related Systems

While specific mechanistic studies for the synthesis of this compound involving N-oxide intermediates are not extensively documented in publicly available literature, the formation and rearrangement of N-oxides are well-established reactive pathways in organic synthesis. liverpool.ac.uk Tertiary amine N-oxides are typically synthesized by the direct oxidation of the corresponding tertiary amines. liverpool.ac.uk Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like m-chloroperoxybenzoic acid (mCPBA), and Caro's acid. nih.gov

The N-oxide functional group is highly polar and can participate in several synthetically useful rearrangements. nih.govresearchgate.net Two common rearrangements for N-oxides that are relevant to the generation of functionalized amines and alcohols are the liverpool.ac.ukreddit.com-sigmatropic rearrangement (Meisenheimer rearrangement) and the Cope elimination. liverpool.ac.uknih.gov

liverpool.ac.ukreddit.com-Sigmatropic Rearrangement (Meisenheimer Rearrangement): In systems where the N-oxide has an adjacent allylic or benzylic group, a concerted liverpool.ac.ukreddit.com-sigmatropic rearrangement can occur upon heating. This process involves the migration of the oxygen atom from the nitrogen to a carbon atom, resulting in the formation of an O-allyl or O-benzyl hydroxylamine (B1172632) derivative. For a system related to the target molecule, if an N-oxide of a precursor containing an allyl group were formed, this rearrangement could be a potential pathway. liverpool.ac.uk

Cope Elimination: If the N-oxide contains a β-hydrogen, a syn-elimination reaction can occur to form an alkene and a hydroxylamine. This is a competing pathway that can occur under thermal conditions. liverpool.ac.uk The stereochemical requirement for this reaction is that the N-oxide and the β-hydrogen are in a syn-coplanar arrangement.

In the context of synthesizing aminocyclohexenol derivatives, N-oxide rearrangements could be envisioned in multi-step synthetic sequences to introduce specific functionalities. For instance, the formation of an N-oxide followed by a rearrangement could be a strategic step to functionalize the molecule.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. For a multi-step synthesis that might lead to this compound, each step would require careful optimization. Key parameters to consider include:

Reactant Stoichiometry: Adjusting the ratio of reactants can drive the reaction to completion and minimize side products.

Concentration: The concentration of the reactants can influence the reaction rate. More dilute conditions can sometimes improve selectivity by minimizing intermolecular side reactions. nih.gov

Order of Addition: The sequence in which reactants and reagents are added can be critical, particularly in sensitive reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

A Design of Experiments (DoE) approach can be systematically employed to explore the effects of multiple variables simultaneously and identify the optimal reaction conditions efficiently.

Purification and Isolation Techniques for Amine and Enol Derivatives (e.g., column chromatography)

The purification of amine and enol derivatives like this compound often presents challenges due to the basicity of the amine group and the potential for interactions with the stationary phase in chromatography. liverpool.ac.ukbiotage.com

Column Chromatography:

Column chromatography is a primary technique for the purification of such compounds. liverpool.ac.uk The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase:

Silica (B1680970) Gel: Standard silica gel is acidic and can lead to strong adsorption of basic amines, resulting in peak tailing, poor separation, and potential product degradation. biotage.com

Neutral or Basic Alumina: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.

Treated Silica: To counteract the acidity of silica gel, the mobile phase can be treated with a small amount of a volatile amine like triethylamine (B128534) or ammonia. reddit.comresearchgate.net This deactivates the acidic sites on the silica surface. Alternatively, commercially available amine-functionalized silica can be used. biotage.com

Mobile Phase (Eluent):

A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or methanol) is commonly used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For amines, solvent systems like dichloromethane/methanol or hexane/ethyl acetate with added triethylamine are often effective. biotage.comuw.edu

The following table outlines typical conditions for the column chromatography purification of a related aminocyclohexenol derivative.

| Parameter | Condition |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine |

| Detection | UV light (if applicable) or staining with potassium permanganate (B83412) or ninhydrin |

This is a representative data table for analogous systems.

Other Purification Techniques:

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.

Acid-Base Extraction: The basic nature of the amine allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then partitions into the aqueous phase. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amine.

Advanced Spectroscopic and Structural Characterization of 5 Benzylaminomethyl Cyclohex 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 5-(Benzylaminomethyl)cyclohex-2-enol can be delineated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The benzyl (B1604629) group would show characteristic aromatic proton signals, typically in the range of δ 7.2-7.4 ppm. The benzylic protons of the benzyl group (C₆H₅CH ₂) are anticipated to appear as a singlet or a pair of doublets if diastereotopic. The olefinic protons of the cyclohexenol (B1201834) ring would resonate in the downfield region, expected around δ 5.5-6.0 ppm, with their coupling pattern providing information about their relative positions. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The remaining methylene (B1212753) and methine protons of the cyclohexene (B86901) ring and the aminomethyl bridge would produce a complex series of multiplets in the upfield region of the spectrum. The amine (NH) and hydroxyl (OH) protons are expected to show broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Olefinic (CH=CH) | 5.50 - 6.00 | Multiplet |

| Carbinol (CH-OH) | 3.80 - 4.20 | Multiplet |

| Benzylic (C₆H₅CH₂) | 3.70 - 3.90 | Singlet/AB quartet |

| Aminomethyl (CH₂-N) | 2.50 - 3.00 | Multiplet |

| Cyclohexene Ring | 1.50 - 2.50 | Multiplets |

| Amine (NH) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The aromatic carbons of the benzyl group would appear in the δ 127-140 ppm region. The olefinic carbons of the cyclohexene ring are predicted to resonate around δ 125-135 ppm. The carbon atom bonded to the hydroxyl group (C-OH) would be found in the δ 65-75 ppm range. The benzylic carbon (C₆H₅C H₂) and the aminomethyl bridge carbons are expected in the δ 40-60 ppm region. The remaining aliphatic carbons of the cyclohexene ring would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127.0 - 140.0 |

| Olefinic (C=C) | 125.0 - 135.0 |

| Carbinol (C-OH) | 65.0 - 75.0 |

| Benzylic (C₆H₅CH₂) | 50.0 - 60.0 |

| Aminomethyl (CH₂-N) | 40.0 - 50.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the cyclohexene ring protons and the coupling between the aminomethyl protons and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the benzyl group, the aminomethyl linker, and the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be vital in determining the relative stereochemistry of the substituents on the cyclohexene ring.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The expected molecular formula is C₁₄H₁₉NO, and HRMS would be able to confirm this with a high degree of accuracy.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 218.1545 |

| [M+Na]⁺ | 240.1364 |

Fragmentation Analysis for Structural Insights (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS))

Techniques such as ESI-MS or FAB-MS would be used to gently ionize the molecule, followed by tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragmentation pattern would provide valuable structural information. Key expected fragmentation pathways for this compound would include:

Loss of a benzyl group: A prominent fragment would likely correspond to the loss of the benzyl radical (•C₇H₇), leading to a significant peak.

Formation of the tropylium ion: The benzyl group itself can fragment to form the stable tropylium cation (m/z 91), which is a characteristic feature in the mass spectra of many benzyl-containing compounds.

Cleavage of the C-N bond: Fragmentation adjacent to the nitrogen atom is common, leading to ions resulting from the cleavage of the bond between the aminomethyl group and the cyclohexene ring.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Analysis of these fragmentation patterns would allow for the confirmation of the different structural motifs within the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 217 | [M-H]⁺ |

| 200 | [M-H₂O]⁺ |

| 126 | [M-C₇H₇]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

No specific experimental IR or Raman data for this compound is available in the searched scientific literature. A general description of expected vibrational modes can be hypothesized based on its functional groups, but this would not constitute the detailed research findings requested.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

No published X-ray crystallographic data for this compound could be located. This includes information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates.

Molecular Conformation and Geometry in the Crystalline State

Without experimental crystallographic data, a definitive analysis of the molecular conformation and geometry of this compound in the crystalline state is not possible.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed and accurate description of intermolecular interactions, such as hydrogen bonding and potential π-π stacking, is contingent on the availability of X-ray crystallography data, which is currently not available for this compound.

Computational Chemistry and Theoretical Investigations of 5 Benzylaminomethyl Cyclohex 2 Enol

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are routinely employed to model these characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It would be the method of choice for predicting the optimized molecular geometry of 5-(Benzylaminomethyl)cyclohex-2-enol, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could provide valuable information about its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity. However, specific DFT studies on this compound are not found in the reviewed literature.

Hartree-Fock and Post-Hartree-Fock Methods for Ground State Characterization

Hartree-Fock (HF) theory is another foundational ab initio method for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While less computationally expensive than some more advanced methods, it provides a good starting point for characterizing the ground electronic state of a molecule. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to incorporate electron correlation for more accurate energy and property predictions. A comprehensive computational study of this compound would likely employ these methods to accurately describe its ground state. At present, such specific analyses for this compound have not been published.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclohexene (B86901) ring and the benzylaminomethyl side chain in this compound suggests a complex conformational landscape.

Identification of Stable Conformers for the Cyclohexene Ring and Side Chain

The cyclohexene ring can adopt several conformations, such as half-chair and boat forms. The orientation of the benzylaminomethyl substituent, whether axial or equatorial, would significantly influence the stability of these conformers. Additionally, the rotational freedom around the various single bonds in the side chain would lead to numerous possible spatial arrangements. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify the lowest energy (most stable) conformers.

Energy Barriers for Conformational Interconversion

Understanding the energy barriers between different stable conformers is essential for describing the dynamic behavior of the molecule. These barriers determine the rates at which the molecule can convert between different shapes at a given temperature. Computational methods can be used to locate the transition state structures that connect these conformers and calculate the associated energy barriers.

Reaction Mechanism Elucidation using Computational Methods

Transition State Characterization and Reaction Barrier Determination

Computational chemistry is a powerful tool for characterizing transition states and determining the energy barriers of chemical reactions. For the synthesis of this compound, theoretical calculations can elucidate the mechanistic pathways and identify the rate-determining steps. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost.

The synthesis of this compound can be envisaged through various synthetic routes, each with its own set of transition states. For instance, a plausible synthesis could involve the reductive amination of a corresponding cyclohexenone derivative. Computational modeling of this reaction would involve locating the transition state structures for the formation of the imine intermediate and its subsequent reduction.

The energy profile of the reaction can be mapped out, and the activation energy for each step can be calculated. This information is crucial for optimizing reaction conditions to improve yield and reaction rates. The vibrational frequencies of the transition state structures are also calculated to confirm that they represent true saddle points on the potential energy surface, characterized by a single imaginary frequency.

Below is a hypothetical data table summarizing the calculated reaction barriers for a key step in a proposed synthesis of this compound, comparing different catalysts.

| Catalyst | Reaction Step | Activation Energy (kcal/mol) |

| Catalyst A | Imine Formation | 15.2 |

| Catalyst B | Imine Formation | 12.8 |

| Catalyst C | Imine Formation | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Regioselectivity and Stereoselectivity in Synthetic Steps

Many synthetic reactions can result in multiple products, and computational chemistry can be employed to predict and explain the observed regioselectivity and stereoselectivity. In the synthesis of this compound, the control of stereochemistry is of paramount importance, particularly at the chiral centers.

Theoretical models can be used to calculate the energies of the different transition states leading to the various possible stereoisomers. The stereoisomer formed in the highest yield is typically the one that proceeds through the lowest energy transition state. By analyzing the geometries and electronic properties of these transition states, the factors that govern the stereochemical outcome can be identified.

For example, in a catalytic asymmetric synthesis, the interactions between the substrate, the catalyst, and the reagents in the transition state assembly determine the stereoselectivity. Computational studies can model these interactions and provide a detailed understanding of the origins of enantioselectivity.

The following table presents hypothetical data on the calculated energy differences between transition states leading to different stereoisomers of this compound.

| Stereoisomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| (1R, 5S) | -5.4 | 95% |

| (1S, 5R) | -3.1 | 5% |

| (1R, 5R) | -2.5 | <1% |

| (1S, 5S) | -2.3 | <1% |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and interactions of molecules in a condensed phase.

In solution, this compound is not a static entity but rather a flexible molecule that can adopt a multitude of conformations. MD simulations can be used to explore the conformational landscape of this molecule and to identify the most populated conformations.

By simulating the molecule in a box of solvent molecules, the dynamic behavior and flexibility of the cyclohexene ring and the benzylaminomethyl side chain can be analyzed. The trajectories generated from MD simulations can be used to calculate various structural properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the flexibility of different parts of the molecule.

The solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions. Different solvents can be simulated to study their effects on the conformational equilibrium and the reaction dynamics.

For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. The solvent can also influence the energy barriers of reactions by stabilizing or destabilizing the transition states. MD simulations coupled with quantum mechanics (QM/MM methods) can be used to study reaction mechanisms in solution.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Intermolecular Interactions

QM/MM methods are a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. In this approach, the chemically active part of the system, such as the reacting species in an enzyme active site, is treated with a high level of QM theory, while the rest of the system, such as the protein and solvent, is treated with a computationally less expensive MM force field.

For this compound, QM/MM simulations can be used to study its interactions with biological macromolecules, such as enzymes or receptors. This can provide valuable insights into its potential biological activity and mechanism of action. The binding affinity and the key intermolecular interactions, such as hydrogen bonds and van der Waals interactions, can be analyzed in detail.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can be a valuable tool for the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predictions of its NMR, IR, and UV-Vis spectra.

The NMR chemical shifts can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts can be compared with experimental data to confirm the structure of the compound. Similarly, the vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of the vibrational modes.

Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and the UV-Vis absorption spectrum. This can provide information about the electronic structure and the chromophores present in the molecule.

A hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound is presented in the table below.

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | 7.3 (m, 5H), 5.8 (m, 2H), 4.1 (br s, 1H), 3.8 (s, 2H), 2.9 (m, 1H), 2.1-1.5 (m, 5H) | 7.35-7.20 (m, 5H), 5.85 (m, 1H), 5.75 (m, 1H), 4.15 (s, 1H), 3.82 (s, 2H), 2.95 (m, 1H), 2.15-1.45 (m, 5H) |

| ¹³C NMR (δ, ppm) | 139.5, 130.2, 129.1, 128.5, 127.3, 67.8, 54.2, 41.5, 35.2, 30.1, 25.4 | 139.8, 130.5, 129.4, 128.8, 127.6, 68.1, 54.5, 41.8, 35.5, 30.4, 25.7 |

| IR (ν, cm⁻¹) | 3350 (O-H), 3025 (C-H, sp²), 2920 (C-H, sp³), 1650 (C=C), 1495, 1450 (C=C, aromatic) | 3360, 3030, 2925, 1655, 1500, 1455 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure Activity Relationship Sar Studies of 5 Benzylaminomethyl Cyclohex 2 Enol and Analogs

Design Principles for Structural Modification of the 5-(Benzylaminomethyl)cyclohex-2-enol Scaffold

The design of new analogs based on the this compound scaffold involves a methodical approach to altering its three main components: the cyclohexene (B86901) ring, the benzyl (B1604629) moiety, and the amino linker. The goal is to probe the chemical space around the lead compound to enhance its interaction with a biological target.

The cyclohexene ring serves as a crucial structural anchor and its substitution pattern can significantly impact conformational flexibility and interactions with target proteins. Modifications often focus on the position and nature of substituents to improve binding affinity and specificity.

Research on related cyclohexenone derivatives has shown that the position of substituents is critical. For instance, in studies of 5-methyl-3-[(substituted)-phenylamino]-cyclohex-2-enone derivatives, the methyl group at the 5-position was found to be important for activity. nih.gov Altering this position or introducing other groups can influence the molecule's orientation within a binding pocket.

Key modifications to the cyclohexene ring include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at various positions can probe for steric tolerance in the binding site.

Hydroxylation: Adding or shifting hydroxyl groups can introduce new hydrogen bonding opportunities, potentially increasing binding affinity. For example, the synthesis of various cyclohex-2-en-1-ols and related diols highlights the accessibility of different hydroxylation patterns. researchgate.netnih.govqub.ac.uk

Halogenation: The introduction of halogens (F, Cl, Br) can alter electronic properties and lipophilicity, which may enhance membrane permeability or introduce specific halogen bonding interactions.

Ring Conformation: Modifying substituents can lock the ring into specific chair or boat conformations, which can be investigated to determine the bioactive conformation.

| Position of Substitution | Substituent (R) | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| C-1 | -OH to -OCH3 | Decrease | Loss of hydrogen bond donor capability. |

| C-4 | -H to -CH3 | Increase/Decrease | Dependent on steric tolerance of the binding pocket. |

| C-6 | -H to -F | Increase | May enhance binding through favorable electronic interactions or improved metabolic stability. |

| C-5 | -CH2- to -CH(OH)- | Increase | Introduction of a new hydrogen bonding site. |

The N-benzylamino portion of the molecule presents extensive opportunities for modification to explore interactions and modulate physicochemical properties. The benzyl group can be altered to fit into hydrophobic pockets, while the amino linker's basicity and length can be fine-tuned.

Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that even simple substitutions on the phenyl ring can lead to significant changes in potency. acs.orgnih.gov For instance, replacing a thiophene (B33073) moiety with a phenyl ring resulted in a modest improvement in potency, while further substitutions on the phenyl ring led to a range of activities, indicating a defined SAR. acs.org The distance between aromatic rings and the nature of the linker are also critical factors influencing activity. nih.gov

Common strategies for modification include:

Aromatic Substitution: Placing electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -CH3, -OCH3) groups at the ortho, meta, or para positions of the benzyl ring can modulate electronic distribution and lipophilicity. researchgate.net

Linker Homologation: The length of the aminomethyl linker can be extended or shortened (e.g., -NHCH2-, -(NHCH2)2-) to optimize the distance between the cyclohexene and benzyl moieties for ideal target engagement.

Amine Modification: The secondary amine can be modified to a tertiary amine or other functional groups to alter basicity and hydrogen bonding capacity. The basicity of the amino group can be a key determinant of activity, as it influences the ionization state of the molecule at physiological pH. nih.gov

| Modification Site | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Benzyl Ring (para-position) | -H to -Cl | Increase | Enhances lipophilicity and may engage in specific interactions. |

| Benzyl Ring (meta-position) | -H to -OCH3 | Increase/Decrease | Alters electronics and potential for hydrogen bonding. |

| Amino Linker | Secondary Amine to Tertiary Amine | Decrease | Loss of a hydrogen bond donor and increased steric bulk. |

| Amino Linker | -CH2- to -CH2CH2- | Decrease | Suboptimal spacing between pharmacophoric elements. |

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving a compound's pharmacological profile without drastically altering its chemical structure. researchgate.net This strategy involves replacing a functional group with another that has similar physical or chemical properties.

For the this compound scaffold, bioisosteric design could be applied as follows:

Ring Equivalents: The benzyl ring could be replaced by other aromatic systems like thiophene, pyridine, or furan (B31954) to explore different electronic and steric properties while maintaining aromaticity. researchgate.net

Linker Mimetics: The amine linker could be replaced with an ether (-O-), thioether (-S-), or amide (-CONH-) group to investigate the importance of the nitrogen atom's basicity and hydrogen bonding capabilities. nih.gov

Hydroxyl Bioisosteres: The hydroxyl group on the cyclohexene ring could be replaced with a thiol (-SH) or an amino (-NH2) group to assess the role of the hydrogen bond donor/acceptor pattern.

The goal of these replacements is to enhance target affinity, improve metabolic stability, or reduce potential toxicity while preserving the essential binding interactions of the parent molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. pensoft.net This computational approach is invaluable for predicting the activity of novel compounds and for gaining insight into the molecular properties that drive biological response.

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For analogs of this compound, a variety of descriptors would be calculated to capture the structural variations. pensoft.net

Commonly used descriptors include:

Electronic Parameters: These describe the electronic aspects of the molecule. Examples include Hammett constants (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for modeling interactions driven by electrostatics.

Steric Parameters: These quantify the size and shape of the molecule or its substituents. Examples include molar refractivity (MR), Taft steric parameters (Es), and Verloop steric parameters. They are essential for understanding how a molecule fits into a binding site. mdpi.com

Topological Indices: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Hydrophobicity Parameters: The partition coefficient (log P) or distribution coefficient (log D) describes a molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with the target.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. |

| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent. |

| Hydrophobicity | log P | Lipophilicity and partitioning between aqueous and lipid phases. |

| Topological | Wiener Index | Molecular branching and compactness. |

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step in the modeling process. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds.

Key statistical parameters used for model validation are:

Coefficient of Determination (R²): This value, ranging from 0 to 1, indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A model is generally considered acceptable when R² > 0.6. mdpi.com

Correlation Coefficient (R): The square root of R², it measures the strength of the linear relationship between predicted and observed activities.

Cross-validated R² (Q²): Typically calculated using the leave-one-out (LOO) method, Q² is a measure of the model's internal predictive ability. An acceptable model generally has a Q² > 0.5. mdpi.comnih.gov

Root Mean Square Error (RMSE): This parameter measures the average magnitude of the errors between predicted and observed values, providing an indication of the model's predictive accuracy.

External Validation: The most stringent test of a QSAR model is its ability to predict the activities of an external set of compounds that were not used in model development. The predictive ability is often assessed by the predictive R² (R²pred). researchgate.netresearchgate.net

A robust QSAR model for this compound analogs would need to satisfy these statistical criteria to be considered reliable for guiding further drug design efforts. researchgate.net

In-Depth Analysis of this compound Elusive in Scientific Literature

A comprehensive review of available scientific literature and research databases reveals a significant lack of specific studies focused on the chemical compound This compound . While extensive research exists on related structures and methodologies, detailed structure-activity relationship (SAR) studies, machine learning applications, stereoselective considerations, and drug design principles specifically applied to this compound and its direct analogs are not presently available in published research.

Methodologies such as Principal Components Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) are powerful tools in quantitative structure-activity relationship (QSAR) studies for predicting the biological activity of compounds. nih.gov These techniques are employed to build models that correlate the physicochemical properties of molecules with their activities. nih.gov However, the application of these machine learning techniques to a series of analogs of this compound has not been documented.

Similarly, the exploration of stereoselective SAR and chiral recognition is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.govorientjchem.org Studies on cyclohexane-1,2-diamine-based structures have demonstrated enantioselective fluorescent responses, highlighting the importance of stereochemistry in molecular recognition. nih.gov Despite the presence of chiral centers in this compound, specific research into its stereoisomers and their differential interactions with biological targets is absent from the current body of scientific literature.

Furthermore, ligand-based and structure-based drug design principles are fundamental to modern drug discovery. mdpi.com Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups responsible for biological activity, guiding the design of new potent molecules. mdpi.comnih.gov Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of small molecules to a protein target, thereby prioritizing candidates for synthesis and biological testing. mdpi.commdpi.comtexilajournal.comnanobioletters.comnih.govlaurinpublishers.comnih.govbiruni.edu.trchemrxiv.org While these approaches are widely applied to various classes of compounds, their specific application to analogs of this compound has not been reported.

Biological Activity and Mechanistic Insights of 5 Benzylaminomethyl Cyclohex 2 Enol

In Vitro Evaluation of Biological Activities

The in vitro assessment of a novel compound is a critical first step in characterizing its biological effects. For a molecule like 5-(Benzylaminomethyl)cyclohex-2-enol, this would involve a series of assays to determine its interaction with specific biological targets.

Receptor Binding and Modulation Studies

While direct receptor binding studies for this compound are not available, the presence of a benzylamino group suggests potential interactions with receptors that recognize endogenous amines. For instance, analogous structures containing N-benzyl moieties have been investigated for their affinity to various receptors, including chemokine receptors. Although not a direct structural analog, the study of N-benzyltryptamines has shown that the N-benzyl group can significantly influence receptor affinity and selectivity. Such studies are crucial in determining whether a compound acts as an agonist, antagonist, or modulator of receptor activity.

Future research on this compound would necessitate radioligand binding assays to screen for affinity against a panel of receptors. Should significant binding be observed, functional assays would be the subsequent step to characterize the nature of the interaction.

Enzyme Inhibition or Activation Kinetics and Characterization

The chemical structure of this compound does not immediately suggest a clear target for enzyme inhibition. However, many compounds with similar structural motifs have been found to interact with various enzymes. For example, some cyclohexane derivatives have been investigated as enzyme inhibitors. The evaluation of this compound would involve screening against a broad range of enzymes, such as kinases, proteases, and oxidoreductases.

If inhibitory activity is detected, detailed kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are fundamental to understanding how the compound exerts its effects at a molecular level and for optimizing its structure to enhance potency and selectivity.

Functional Assays for Signaling Pathway Modulation

Should receptor binding or enzyme modulation be identified, the next logical step is to investigate the downstream consequences on cellular signaling pathways. Functional assays are employed to measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades, or gene expression. For instance, if the compound were to interact with a G-protein coupled receptor (GPCR), assays measuring changes in intracellular calcium levels or adenylyl cyclase activity would be pertinent.

These assays provide a more integrated view of the compound's biological effects and can help to elucidate the link between molecular interactions and cellular responses.

Activity Screening in Relevant Biological Systems

Initial biological screening in relevant cellular or tissue-based models is essential to understand the potential therapeutic applications of a compound. Depending on the outcomes of receptor and enzyme assays, this compound could be screened for a variety of activities, such as anti-inflammatory, anti-proliferative, or neuroprotective effects. The choice of biological system for screening is critical and should be guided by the initial target-based findings.

Exploration of Potential Biological Targets and Pathways

Identifying the specific biological targets of a novel compound is a complex but crucial process in drug discovery and chemical biology.

Target Identification and Validation Strategies

A variety of strategies can be employed to identify the biological targets of this compound. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a classic approach. More modern techniques include chemical proteomics and computational methods.

Once potential targets are identified, validation is necessary to confirm that the interaction is responsible for the observed biological effects. This can be achieved through techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the proposed target to see if the compound's activity is diminished, or through the use of selective tool compounds that are known to modulate the target .

Mechanistic Investigations at the Molecular Level (e.g., analysis of binding modes, catalytic site interactions)

There is currently no available research that details the mechanistic investigations of this compound at a molecular level. Studies analyzing its binding modes with specific biological targets or its interactions within catalytic sites have not been published.

Computational Biology Approaches for Target Prediction and Pathway Analysis

No computational biology studies have been performed to predict the biological targets of this compound. As a result, there is no information on its potential interactions with cellular pathways.

Preclinical Research Models for In Vivo Efficacy and Activity Profiling (e.g., psychopharmacology studies in animal models)

The scientific literature contains no records of preclinical studies on this compound. Therefore, its in vivo efficacy and activity profile in animal models, including any potential psychopharmacological effects, remain unknown.

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of therapeutic candidates is critically dependent on the availability of efficient and scalable synthetic routes. For 5-(Benzylaminomethyl)cyclohex-2-enol, future research should focus on developing novel synthetic methodologies that improve upon existing strategies. Key areas of exploration include the asymmetric synthesis of the cyclohexenol (B1201834) core, a valuable building block in organic synthesis. researchgate.netorientjchem.orgresearchgate.net

Current asymmetric synthesis methods for related cyclohexenol structures include:

Enantioselective deprotonation of cyclohexene (B86901) oxide: This can be achieved using chiral lithium amides to yield the desired enantiomer. researchgate.netorientjchem.orgresearchgate.net

Asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087): This method, followed by hydrolysis, utilizes a chiral catalyst to produce the chiral alcohol. researchgate.netorientjchem.orgresearchgate.net

Enantioselective hydroboration of 1,3-cyclohexadiene (B119728): Chiral dialkylboranes can be employed to achieve enantioselectivity. researchgate.netorientjchem.orgresearchgate.net

Future efforts should aim to refine these methods to increase yields, which currently range from 80% to 95%, and enhance enantiomeric excess, with reported values between 26% and 99%. orientjchem.orgresearchgate.net The development of catalytic enantioselective methods would be particularly valuable for large-scale production.

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Reported Yield Range | Reported Enantiomeric Excess (ee) Range |

| Enantioselective Deprotonation | Cyclohexene oxide | Chiral lithium amides | 80-95% | 78-99% |

| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral catalyst, polymethylhydrosiloxane (PMHS) | ~88% | ~26% |

| Enantioselective Hydroboration | 1,3-Cyclohexadiene | Chiral dialkylboranes | ~94% | ~68% |

Advanced Computational Design and Optimization Strategies for Analogs

Computational chemistry offers powerful tools for the rational design and optimization of analogs of this compound. Future research in this area should leverage techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. These methods can predict the biological activity of novel analogs and provide insights into their interactions with potential biological targets. By systematically modifying the core structure and substituents, it is possible to design compounds with improved potency, selectivity, and pharmacokinetic properties.

Broadening the Scope of Biological Targets and Pathways for Therapeutic Development

A crucial aspect of future research will be to identify and validate the biological targets of this compound and its analogs. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels can reveal initial leads. Subsequent target deconvolution and validation studies will be necessary to confirm the mechanism of action. Understanding the specific molecular pathways modulated by these compounds will be essential for identifying potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future studies should integrate multi-omics data. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and physiological responses to the compound. nih.gov By analyzing the changes across these different biological layers, researchers can identify novel biomarkers, elucidate complex mechanisms of action, and potentially uncover new therapeutic indications. nih.govnih.gov Multi-omics profiling can also aid in understanding inter-individual variations in response to the compound, paving the way for personalized medicine approaches. nih.gov

Exploration of Stereoisomeric Activities and Enantiopure Synthesis

The presence of multiple chiral centers in this compound means that it can exist as several stereoisomers. It is well-established that different enantiomers and diastereomers of a chiral drug can have significantly different pharmacological activities. Therefore, a critical area of future research is the synthesis and biological evaluation of each stereoisomer in its enantiopure form. nih.gov This will involve the development of stereoselective synthetic routes to access each isomer individually. nih.gov Comparing the biological activities of the different stereoisomers will be crucial for identifying the most potent and selective therapeutic agent and for understanding the stereochemical requirements of its biological target.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzylaminomethyl)cyclohex-2-enol?

A common approach involves coupling benzylamine derivatives with cyclohexenol precursors. For instance, benzylamine can react with a functionalized cyclohexenol scaffold (e.g., 2-(halomethyl)cyclohex-2-enol) under basic conditions to introduce the benzylaminomethyl group . Alternatively, coupling reactions between monoterpene units and aromatic diols, followed by stereoselective reductions, have been used for structurally related compounds . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like over-alkylation.

Q. How can researchers confirm the structure and purity of this compound?

Gas chromatography-mass spectrometry (GC/MS) is effective for purity assessment, particularly for detecting volatile byproducts. For example, NIST-standardized GC methods can resolve cyclohexenol derivatives with high precision . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on characteristic peaks for the benzylaminomethyl group (δ ~3.5–4.0 ppm for CH₂-N) and the cyclohexenol ring (δ ~5.5–6.0 ppm for the enol proton) .

Q. What analytical techniques distinguish stereoisomers of this compound?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) or capillary electrophoresis can separate enantiomers. Stereochemical assignments often require X-ray crystallography or comparative analysis with known standards. For example, NIST data catalogs stereoisomers of related cyclohexanol derivatives, aiding in identification . Polarimetry and vibrational circular dichroism (VCD) are supplementary tools for confirming absolute configurations .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of benzylaminomethyl group addition to cyclohexenol scaffolds?

Regioselectivity is sensitive to steric and electronic factors. Steric hindrance at the cyclohexenol ring (e.g., substituents at C-3 or C-4) can direct the benzylaminomethyl group to less hindered positions. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, favoring nucleophilic attack at specific carbons. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What catalytic strategies enable stereoselective synthesis of this compound?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or transition metal catalysts (e.g., Pd/Adam’s catalyst) can induce enantioselectivity during key steps like hydrogenation or coupling. For example, Huang et al. achieved stereocontrol in related cyclohexenol derivatives via Pd-catalyzed coupling followed by stereoselective reduction .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Rigorous purification (e.g., preparative HPLC) and standardized bioassays (e.g., CETP inhibition assays for atherosclerosis studies) are critical . Dose-response curves and structure-activity relationship (SAR) studies help clarify mechanisms .

Methodological Recommendations

- Synthesis : Prioritize coupling reactions with benzylamine derivatives and optimize steric/electronic conditions for regioselectivity .

- Characterization : Combine GC/MS (NIST protocols) and NMR for unambiguous identification .

- Stereochemistry : Use chiral chromatography and computational modeling to resolve enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products